molecular formula C35H47N5O8S B609490 NC9 TG2 inhibitor CAS No. 1352090-52-8

NC9 TG2 inhibitor

Cat. No. B609490
CAS RN: 1352090-52-8
M. Wt: 697.848
InChI Key: PEXQGECJXSNLDT-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NC9 is a irreversible transglutaminase 2 (TG2) inhibitor. NC9 also inhibits Factor XIIIA (FXIIIA).

Scientific Research Applications

Breast Cancer

NC9, a TG2 inhibitor, has shown efficacy in breast cancer research. In breast cancer cell lines, NC9 treatment counteracted the motility-enhancing effects of Doxorubicin (Dox), a chemotherapy drug. It induced morphological changes and reduced migration in MDA-MB-231 cells with high TG2 levels. NC9 altered TG2's subcellular distribution, leading to a nuclear accumulation of TG2 and subsequent gene expression modifications. This suggests that targeting TG2 with NC9 could improve therapeutic interventions, particularly in controlling progression and drug resistance in breast tumors (Bianchi et al., 2021).

Cancer Stem Cell Survival

Research indicates that NC9, by targeting the transamidase site of TG2, can alter TG2's conformation and reduce its GTP-binding activity. This mechanism can reduce cancer stem cell survival, as GTP binding, rather than transamidase activity, is critical for TG2-dependent cancer stem cell invasion, migration, and tumor formation. NC9's action in inhibiting both transamidase and GTP-binding activities suggests its potential as a potent anti-cancer agent (Kerr et al., 2016).

Osteoblast Matrix Secretion and Deposition

NC9 has been found to impact osteoblast differentiation and mineralization by targeting transglutaminase activity, particularly FXIIIA on the osteoblast surface. It affects microtubule dynamics, disrupting secretory vesicle delivery to the plasma membrane. This leads to decreased secretion and release of fibronectin and type I collagen from the cell surface, indicating that NC9 might have a role in the regulation of bone matrix deposition and osteoblast activity (Al-Jallad et al., 2011).

Glioblastoma Multiforme Treatment

NC9 has been studied as a potential chemotherapeutic agent in glioblastoma multiforme (GBM), the most common primary brain tumor in adults. NC9 effectively inhibited colony formation of GBM cells in a TG2‐dependent manner and decreased their proliferation rate in both normoxic and hypoxic conditions. It also reduced markers for the NF‐κB proliferation pathway. NC9's non-toxicity to primary cortical neurons and astrocytes at relevant concentrations makes it a promising candidate for clinical use in GBM treatment (Monteagudo et al., 2015).

FLIM-FRET in Live Cells

NC9 has been utilized in live cell studies to measure TG2 conformational changes. The irreversible inhibitor NC9 forces TG2 into an open conformation, providing insights into the action of TG2 inhibitors and defining new classes based on their ability to alter TG2 conformation in addition to inhibiting transamidation activity. This can be crucial for discovering small molecules that specifically alter TG2 conformation affecting GDP/GTP or calcium binding (Caron et al., 2012).

Osteoclast Activity Regulation

NC9 has been shown to block the entire osteoclastogenesis process, including differentiation, migration, fusion, and resorption activity of osteoclasts. This is achieved by regulating actin dynamics in pre-osteoclasts, highlighting TG2 activity's role in osteoclastogenesis. The inhibitor's effect on osteoclast activity suggests potential applications in diseases related to increased osteoclast activity, like osteoporosis (Sun & Kaartinen, 2018).

properties

CAS RN

1352090-52-8

Molecular Formula

C35H47N5O8S

Molecular Weight

697.848

IUPAC Name

benzyl (S)-(1-((5-(dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate

InChI

InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1

InChI Key

PEXQGECJXSNLDT-PMERELPUSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(NCCOCCOCCNS(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NC9;  NC 9;  NC-9 TG2 inhibitor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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